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Compound of Interest

Compound Name: G-5555

Cat. No.: B607583 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the kinase selectivity profile of G-5555, a

potent and selective inhibitor of Group I p21-activated kinases (PAKs). The information

presented herein is intended to support research and drug development efforts by providing

detailed data on its target engagement, off-target activities, and the methodologies used for its

characterization.

Introduction
G-5555 is a high-affinity, orally bioavailable small molecule inhibitor targeting Group I PAKs,

which include PAK1, PAK2, and PAK3.[1][2] These kinases are critical nodes in signaling

pathways that regulate cell proliferation, survival, and motility, making them attractive targets in

oncology. G-5555 was developed to improve upon earlier compounds by optimizing for

potency, selectivity, and pharmacokinetic properties, including reduced hERG channel activity.

[3] This guide summarizes the key quantitative data, experimental protocols, and relevant

signaling pathways associated with G-5555.

Quantitative Kinase Selectivity Profile
G-5555 demonstrates high potency for its primary target, PAK1, with a dissociation constant

(Ki) of 3.7 nM.[4][5] Its selectivity was rigorously assessed against a large panel of kinases,

revealing a highly selective profile.
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Table 1: Inhibitory Activity of G-5555 against Primary
Targets and Key Off-Targets

Target Kinase
Inhibition Constant
(Ki)

IC50 Notes

PAK1 3.7 nM[1][4][5] - Primary Target

PAK2 11 nM[1][4][5] 11 nM[4]
Group I PAK Family

Member

PAK3 - -

Group I PAK Family

Member; inhibited

>70% at 0.1 µM[3]

SIK2 - 9 nM[4] Off-Target

KHS1 - 10 nM[4] Off-Target

MST4 - 20 nM[4] Off-Target

YSK1 - 34 nM[4] Off-Target

MST3 - 43 nM[4] Off-Target

Lck - 52 nM[4] Off-Target

pMEK (Cellular) - 69 nM[2]

Functional cellular

assay measuring

downstream target

inhibition

hERG Channel - >10 µM[4][5]

Negligible activity,

indicating low risk of

cardiac toxicity

Kinome-wide Selectivity Screening
In a broad screening panel of 235 kinases, G-5555 was tested at a concentration of 0.1 µM. It

demonstrated excellent selectivity, inhibiting only eight kinases other than PAK1 by more than

70% at this concentration.[3][4] This focused activity highlights its specificity for the intended

targets with minimal off-target engagement at effective concentrations.
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Experimental Protocols
The characterization of G-5555 involved a series of biochemical and cell-based assays to

determine its potency, selectivity, and functional effects.

Biochemical Kinase Inhibition Assay
Objective: To determine the direct inhibitory activity of G-5555 against purified kinases.

Methodology: A Fluorescence Resonance Energy Transfer (FRET)-based assay was utilized.

[6]

Components: The assay mixture contained the purified kinase target (e.g., PAK1), a FRET

peptide substrate (Ser/Thr19) labeled with Coumarin and Fluorescein, and ATP.[6]

Procedure: G-5555 at varying concentrations was incubated with the kinase and

substrate. The reaction was initiated by the addition of ATP.

Detection: Kinase activity leads to phosphorylation of the peptide substrate, causing a

conformational change that disrupts FRET. The resulting change in the fluorescence signal

was measured to quantify the rate of phosphorylation.

Analysis: IC50 values were calculated by plotting the percentage of enzyme inhibition

against the logarithm of the inhibitor concentration. Ki values were subsequently

determined from these measurements.

Cellular Target Engagement Assay (pMEK Assay)
Objective: To confirm that G-5555 can engage and inhibit PAK1/2 in a cellular context by

measuring the phosphorylation of a known downstream substrate.

Methodology: The assay measured the inhibition of phosphorylation of MEK1 at serine 298

(S298), a direct substrate of PAK1/2.[3][5]

Cell Line: EBC-1, a non-small cell lung cancer cell line, was used for this assay.[3]

Procedure: EBC-1 cells were treated with various concentrations of G-5555 for a specified

duration.
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Detection: Following treatment, cell lysates were prepared, and the levels of

phosphorylated MEK1 (pMEK S298) and total MEK1 were quantified using a sensitive

immunoassay, such as ELISA or Western Blot.

Analysis: The ratio of pMEK to total MEK was calculated, and the IC50 value was

determined by plotting the percentage of inhibition of MEK1 phosphorylation against the

G-5555 concentration.

hERG Channel Activity Assay
Objective: To assess the potential for off-target effects on the hERG potassium channel,

which is associated with cardiac arrhythmia.

Methodology: A patch-clamp electrophysiology assay was performed.[4][5]

System: Whole-cell patch-clamp recordings were performed on cells stably expressing the

hERG channel.

Procedure: Cells were exposed to G-5555 at a high concentration (e.g., 10 µM).

Detection: The hERG channel current was measured before and after the application of

the compound.

Analysis: The percentage of inhibition of the hERG current was calculated to determine

the IC50, which for G-5555 was found to be greater than 10 µM, indicating a low risk of

this off-target effect.[4][5]

Signaling Pathway and Mechanism of Action
G-5555 functions as an ATP-competitive inhibitor of Group I PAKs. These kinases are activated

by small GTPases, Rac1 and Cdc42, and act as key effectors in multiple signaling cascades.

One well-characterized downstream substrate of PAK1 is MEK1, a component of the

MAPK/ERK pathway. By inhibiting PAK1, G-5555 prevents the phosphorylation of MEK1 at

S298, thereby modulating downstream signaling involved in cell growth and survival.[5]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/product/b607583?utm_src=pdf-body
https://www.medchemexpress.com/G-5555.html
https://www.biocrick.com/G-5555-BCC8095.html
https://www.benchchem.com/product/b607583?utm_src=pdf-body
https://www.benchchem.com/product/b607583?utm_src=pdf-body
https://www.medchemexpress.com/G-5555.html
https://www.biocrick.com/G-5555-BCC8095.html
https://www.benchchem.com/product/b607583?utm_src=pdf-body
https://www.benchchem.com/product/b607583?utm_src=pdf-body
https://www.biocrick.com/G-5555-BCC8095.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607583?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Upstream Activation

Kinase Target

Downstream Substrate

GTP-bound
Rac1 / Cdc42

PAK1

MEK1

Phosphorylates

pMEK1 (S298)

G-5555

Inhibits

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607583?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Primary Biochemical Screen
(e.g., FRET Assay)

Broad Kinome Selectivity Panel
(>200 Kinases)

Hits

Cellular Target Engagement
(e.g., pMEK Assay)

Off-Target Safety Screens
(e.g., hERG, CEREP Panel)

In Vivo PK/PD Studies
(Xenograft Models)

Lead Candidate

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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